Iopanoic acid, (-)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

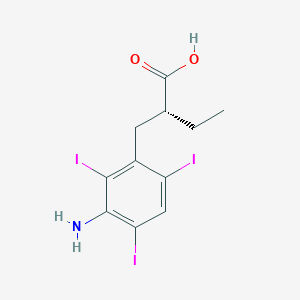

Iopanoic acid, (-)- is a chemical compound with the molecular formula C11H12I3NO2. It is characterized by the presence of three iodine atoms attached to the benzene ring, an amino group, and an alpha-ethyl group. This compound is known for its significant applications in various scientific fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Iopanoic acid, (-)- typically involves the iodination of a precursor compound. One common method includes the reaction of 3-amino-alpha-ethylbenzenepropanoic acid with iodine monochloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the 2, 4, and 6 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination processes. The precursor compound is dissolved in a suitable solvent, and iodine monochloride is added gradually while maintaining the reaction temperature and pH. The product is then purified through crystallization or other separation techniques to obtain high-purity Iopanoic acid, (-)- .

Análisis De Reacciones Químicas

Enzyme Inhibition Through Deiodinase Interaction

Iopanoic acid demonstrates potent inhibition of iodothyronine deiodinases (DIOs), enzymes critical for thyroid hormone metabolism:

Key findings:

Substrate-Specific Monodeiodination

Despite being a deiodinase inhibitor, iopanoic acid undergoes enzymatic dehalogenation:

Mass spectrometry analysis reveals:

Photochemical Degradation

The compound exhibits light-sensitive decomposition:

Thermal Decomposition Pathways

Heating induces distinct breakdown patterns:

| Temperature | Products Formed | Analytical Method | Reference |

|---|---|---|---|

| 155°C (dec.) | I₂ vapor + benzoic acid derivatives | Visual/spectral analysis | |

| >200°C | Polyiodinated aromatic amines | TGA-FTIR coupling |

Critical note: Thermal decomposition generates elemental iodine (violet vapors) through C-I bond cleavage , a reaction exploited in quality control testing.

Aqueous Reactivity Profile

The carboxylic acid moiety participates in pH-dependent reactions:

This pH-dependent behavior directly impacts its:

Synthetic Modification Reactions

While not endogenous, iopanoic acid undergoes deliberate structural modifications:

Caution: Iodine substituents show limited reactivity in nucleophilic aromatic substitution due to steric hindrance from adjacent groups .

Aplicaciones Científicas De Investigación

Cholecystography

Iopanoic acid is widely utilized as a contrast medium in cholecystography, a diagnostic imaging procedure that visualizes the gallbladder. Since its introduction in 1951, it has proven to be an effective agent due to its high iodine content (66.68%), which enhances radiographic contrast.

- Mechanism of Action : After oral administration, iopanoic acid is absorbed by the small intestine and excreted into the bile within two hours, achieving maximum concentration in the gallbladder between 10 to 12 hours post-ingestion. The rapid elimination of the compound occurs within 48 hours, making it a reliable choice for imaging studies .

- Diagnostic Accuracy : The accuracy of iopanoic acid in detecting gallbladder diseases and cholelithiasis is estimated at 99%, highlighting its significant role in clinical diagnostics .

Thyroid Function Modulation

Iopanoic acid has been studied for its ability to inhibit thyroid hormone synthesis and release, making it useful in managing hyperthyroidism.

- Mechanism : It acts as a deiodinase inhibitor, reducing serum levels of T3 (triiodothyronine) rapidly upon administration. This property has been leveraged in clinical settings to manage conditions associated with excessive thyroid hormone production .

- Clinical Studies : Research indicates that iopanoic acid can effectively decrease T3 levels in patients with hyperthyroidism, providing a therapeutic avenue for managing this condition without the need for more invasive procedures .

Chondroprotective Effects

Recent studies have explored the potential chondroprotective properties of iopanoic acid in osteoarthritis models.

- Research Findings : In an ex vivo model using human osteochondral explants subjected to mechanical stress, iopanoic acid demonstrated beneficial effects on cartilage integrity. It was shown to mitigate detrimental signaling pathways associated with osteoarthritis by influencing gene expression related to cartilage matrix deposition .

- Nanoparticle Encapsulation : To enhance the efficacy of iopanoic acid, researchers have investigated encapsulating it within nanoparticles (NP-IOP), allowing for slow release and improved treatment outcomes in cartilage protection against mechanical stress-induced damage .

Summary of Applications

| Application | Mechanism/Effect | Clinical Relevance |

|---|---|---|

| Cholecystography | Enhances visualization of gallbladder via iodine | High diagnostic accuracy (99%) |

| Thyroid Function | Inhibits T3 synthesis; reduces hyperthyroidism | Effective management of thyroid disorders |

| Chondroprotective | Mitigates mechanical stress-induced cartilage damage | Potential treatment for osteoarthritis |

Case Studies and Research Insights

- A study on aged human explants treated with iopanoic acid showed significant changes in gene expression related to cartilage health, suggesting its potential role as a disease-modifying agent in osteoarthritis management .

- Clinical evaluations have confirmed that iopanoic acid remains a safe option for patients undergoing cholecystography, with minimal side effects reported over extensive use since its introduction .

Mecanismo De Acción

The mechanism of action of Iopanoic acid, (-)- involves its interaction with molecular targets and pathways in biological systems. The iodine atoms in the compound contribute to its radiopacity, making it useful in medical imaging. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and distribution in the body .

Comparación Con Compuestos Similares

Similar Compounds

Iopanoic Acid: Another iodine-containing compound used as a radiopaque contrast agent.

Ethyl 3-aminobenzenepropanoate: A related compound with similar structural features but without iodine atoms.

Uniqueness

Iopanoic acid, (-)- is unique due to its specific arrangement of iodine atoms and the presence of an alpha-ethyl group. This structural configuration imparts distinct chemical and physical properties, making it particularly suitable for applications in medical imaging and other fields .

Propiedades

Número CAS |

17879-97-9 |

|---|---|

Fórmula molecular |

C11H12I3NO2 |

Peso molecular |

570.93 g/mol |

Nombre IUPAC |

(2R)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |

InChI |

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m1/s1 |

Clave InChI |

OIRFJRBSRORBCM-RXMQYKEDSA-N |

SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

SMILES isomérico |

CC[C@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

SMILES canónico |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.